Specific Scientific Field: Cardiology and vascular biology.
Summary of Application: The compound has vasodilatory effects and may be useful in treating hypertension or ischemic heart disease.
Experimental Procedures:Isolated Vessel Studies: Using isolated arteries, measure vasodilation response to the compound.
Animal Models: Administer the compound to hypertensive or ischemic animals.
Vasodilation: Improved blood flow due to relaxation of vascular smooth muscle.
Blood Pressure Regulation: Lowered blood pressure in hypertensive animals.
Cardioprotective Effects: Reduced ischemic damage.
: Discovery, synthesis and biological characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as novel GIRK1/2 potassium channel activators : Discovery, synthesis and biological characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as G protein-gated inwardly-rectifying potassium (GIRK) channel activators : Rapid synthetic approaches to libraries of diversified 1,2,3-triazoles via 1,3-dipolar cycloaddition reactions
4-(Allyloxy)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a complex organic compound characterized by its unique molecular structure. Its molecular formula is , and it has a molecular weight of approximately 387.5 g/mol. The compound features a central amide bond connecting a benzamide moiety to both an allyloxy group and a benzyl group, along with a tetrahydrothiophene ring that contains two oxygen atoms in its dioxo form. This structure contributes to the compound's potential biological activity and chemical reactivity.
The chemical reactivity of 4-(allyloxy)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can be attributed to its functional groups:
This compound has demonstrated significant biological activity, particularly in cardiovascular applications. It exhibits vasodilatory effects, making it a candidate for treating conditions such as hypertension and ischemic heart disease. In isolated vessel studies, it has been shown to improve blood flow by relaxing vascular smooth muscle, thereby lowering blood pressure in hypertensive animal models. Additionally, its cardioprotective effects may reduce ischemic damage during cardiac events.
The synthesis of 4-(allyloxy)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multiple steps:
These methods may vary based on specific laboratory conditions and desired yields.
The primary applications of 4-(allyloxy)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide include:
Interaction studies have indicated that this compound may interact with various biological targets involved in vascular regulation. These interactions are critical for understanding its mechanism of action and potential side effects:
Several compounds share structural similarities with 4-(allyloxy)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-benzylbenzamide | Benzamide structure without heterocyclic ring | Simpler structure with no vasodilatory properties |
| 4-(Allyloxy)benzamide | Lacks the tetrahydrothiophene moiety | Focused on simpler amide interactions |
| N-(1,1-dioxidotetrahydrothiophen)benzamide | Similar heterocyclic component but without allyloxy group | May exhibit different biological activities |
The uniqueness of 4-(allyloxy)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide lies in its combination of an allyloxy group and a tetrahydrothiophene ring, contributing to its specific pharmacological profile and potential applications in cardiovascular therapy.